molecular formula C7H9NO B15237340 1-(Furan-3-YL)prop-2-EN-1-amine

1-(Furan-3-YL)prop-2-EN-1-amine

Cat. No.: B15237340
M. Wt: 123.15 g/mol
InChI Key: VKPUMGSOMOKUFZ-UHFFFAOYSA-N
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Description

1-(Furan-3-YL)prop-2-EN-1-amine is an organic compound characterized by a furan ring attached to a prop-2-en-1-amine group The furan ring is a five-membered aromatic ring containing one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Furan-3-YL)prop-2-EN-1-amine can be synthesized through several methods. One common approach involves the reaction of furan derivatives with appropriate amine precursors under controlled conditions. For instance, the radical bromination of a methyl group followed by conversion to a phosphonate and subsequent reaction with benzaldehyde derivatives can yield the desired compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions: 1-(Furan-3-YL)prop-2-EN-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The furan ring allows for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan oxides, while reduction can produce various amine derivatives .

Scientific Research Applications

1-(Furan-3-YL)prop-2-EN-1-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Furan-3-YL)prop-2-EN-1-amine involves its interaction with molecular targets and pathways. The furan ring can participate in various chemical reactions, influencing biological activity. For instance, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

    3-Furanmethanamine: Similar structure but lacks the prop-2-en-1-amine group.

    Furan-2-yl derivatives: These compounds have the furan ring but differ in the attached functional groups.

Uniqueness: 1-(Furan-3-YL)prop-2-EN-1-amine is unique due to the combination of the furan ring and the prop-2-en-1-amine group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C7H9NO

Molecular Weight

123.15 g/mol

IUPAC Name

1-(furan-3-yl)prop-2-en-1-amine

InChI

InChI=1S/C7H9NO/c1-2-7(8)6-3-4-9-5-6/h2-5,7H,1,8H2

InChI Key

VKPUMGSOMOKUFZ-UHFFFAOYSA-N

Canonical SMILES

C=CC(C1=COC=C1)N

Origin of Product

United States

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